molecular formula (C42H58N2O4)n B1175906 POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI CAS No. 151897-69-7

POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI

Cat. No.: B1175906
CAS No.: 151897-69-7
InChI Key:
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Description

Poly(2,5-di(hexyloxy)cyanoterephthalylidene): is an electron-conducting polymer that belongs to the family of cyano-derivatives of poly(phenylenevinylene). This compound is known for its n-type semiconductor properties and is used in various applications, including organic photovoltaics and polymeric light-emitting diodes .

Biochemical Analysis

Biochemical Properties

POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) plays a significant role in biochemical reactions due to its electron-conducting properties. It interacts with various enzymes and proteins involved in electron transport chains. For instance, it can interact with cytochrome c oxidase, facilitating electron transfer processes. The nature of these interactions is primarily based on the compound’s ability to accept and donate electrons, thereby influencing the redox state of the biomolecules it interacts with .

Cellular Effects

This compound) affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in oxidative stress responses, thereby altering the cell’s metabolic state. Additionally, its interaction with cell membrane proteins can influence cell signaling pathways, leading to changes in cellular responses .

Molecular Mechanism

The molecular mechanism of this compound) involves its ability to bind to specific biomolecules and modulate their activity. It can inhibit or activate enzymes by altering their redox state. For instance, it can bind to the active site of cytochrome c oxidase, affecting its electron transfer activity. This binding interaction can lead to changes in the enzyme’s conformation and activity, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound) can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to light and oxygen can lead to its degradation. This degradation can result in a decrease in its electron-conducting properties, thereby affecting its biochemical interactions and cellular effects .

Dosage Effects in Animal Models

The effects of this compound) vary with different dosages in animal models. At low doses, the compound can enhance electron transport and cellular metabolism. At high doses, it can exhibit toxic effects, such as oxidative stress and cell death. These threshold effects are crucial for determining the safe and effective dosage of the compound in various applications .

Metabolic Pathways

This compound) is involved in several metabolic pathways, primarily those related to electron transport and redox reactions. It interacts with enzymes such as cytochrome c oxidase and NADH dehydrogenase, influencing the flow of electrons in the electron transport chain. These interactions can affect metabolic flux and the levels of various metabolites, thereby altering cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound) is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. For instance, the compound can accumulate in the mitochondria, where it interacts with electron transport chain proteins .

Subcellular Localization

The subcellular localization of this compound) is crucial for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with components of the electron transport chain. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The mitochondrial localization allows the compound to modulate electron transport and cellular metabolism effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: Poly(2,5-di(hexyloxy)cyanoterephthalylidene) is synthesized through a polymerization process involving the monomer 2,5-di(hexyloxy)terephthalaldehyde and a cyano group donor. The polymerization is typically carried out under inert conditions to prevent unwanted side reactions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the polymerization process .

Industrial Production Methods: In industrial settings, the production of poly(2,5-di(hexyloxy)cyanoterephthalylidene) involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The polymer is then purified and processed into the desired form, such as films or powders, for various applications .

Chemical Reactions Analysis

Types of Reactions: Poly(2,5-di(hexyloxy)cyanoterephthalylidene) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of the polymer, as well as substituted polymers with different functional groups .

Scientific Research Applications

Poly(2,5-di(hexyloxy)cyanoterephthalylidene) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Poly(2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene)
  • Poly(3-hexylthiophene-2,5-diyl)
  • Poly(9,9-di-n-octylfluorenyl-2,7-diyl)

Comparison: Poly(2,5-di(hexyloxy)cyanoterephthalylidene) is unique due to its cyano group, which enhances its electron-conducting properties compared to other similar compounds. This makes it particularly suitable for applications in organic photovoltaics and light-emitting diodes .

Properties

CAS No.

151897-69-7

Molecular Formula

(C42H58N2O4)n

Molecular Weight

0

Synonyms

POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI&

Origin of Product

United States

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